An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene (CAS: 22921-76-2)
An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene (CAS: 22921-76-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-4-methoxybenzene (CAS number 22921-76-2), a key organic intermediate. The document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis via Williamson ether synthesis, and discusses its significant applications, particularly as a precursor in the synthesis of pharmaceutical compounds. Safety protocols, analytical characterization, and mechanistic insights are integrated throughout to provide a holistic resource for laboratory and development settings.
Introduction: A Versatile Building Block
1-(2-Bromoethoxy)-4-methoxybenzene is a substituted aromatic ether that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromoethyl group and a methoxy-activated phenyl ring, allows for a variety of subsequent chemical transformations. This makes it a crucial intermediate in the construction of more complex molecular architectures, notably in the field of medicinal chemistry and drug development. The strategic placement of the bromoethoxy and methoxy groups offers chemists precise control over synthetic routes, enabling the targeted synthesis of pharmacologically active molecules. Its role as an intermediate in the synthesis of drugs like Ranolazine highlights its importance in the pharmaceutical industry.
Physicochemical & Safety Data
A thorough understanding of the physical and safety properties of a chemical is paramount for its effective and safe handling in a laboratory setting.
Physical and Chemical Properties
The key physicochemical properties of 1-(2-Bromoethoxy)-4-methoxybenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22921-76-2 | PubChem |
| Molecular Formula | C₉H₁₁BrO₂ | PubChem |
| Molecular Weight | 231.09 g/mol | PubChem |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate | General Chemical Knowledge |
Safety & Hazard Information
1-(2-Bromoethoxy)-4-methoxybenzene is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for the synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (4-methoxyphenol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (1,2-dibromoethane) in an SN2 reaction.
Reaction Mechanism
The reaction proceeds in two main steps:
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Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion.
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Nucleophilic Substitution (SN2): The 4-methoxyphenoxide ion attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies.
Materials:
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4-Methoxyphenol
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1,2-Dibromoethane
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a dry round-bottom flask, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of 4-methoxyphenol).
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Addition of Alkyl Halide: To the stirred suspension, add 1,2-dibromoethane (1.5 eq.) dropwise at room temperature.
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Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and wash it with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the residue in dichloromethane (DCM). e. Transfer the DCM solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(2-Bromoethoxy)-4-methoxybenzene.
Analytical Characterization
The identity and purity of the synthesized 1-(2-Bromoethoxy)-4-methoxybenzene should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the bromoethoxy chain. The aromatic protons will likely appear as two doublets in the range of 6.8-7.0 ppm. The methoxy protons will be a singlet around 3.8 ppm. The two methylene groups will appear as triplets, with the one adjacent to the oxygen being more downfield (around 4.2 ppm) than the one adjacent to the bromine (around 3.6 ppm).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the two methylene carbons.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the bromoethyl group or other characteristic fragments. GC-MS data indicates a top peak at m/z 123, and other significant peaks at m/z 230 and 232.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages (around 1250-1000 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and aliphatic C-H stretching (around 3000-2850 cm⁻¹).
Applications in Drug Development
1-(2-Bromoethoxy)-4-methoxybenzene is a valuable intermediate in the synthesis of various pharmaceutical agents. The bromoethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, to build more complex molecules.
A notable application is in the synthesis of Ranolazine, an anti-anginal medication. While not a direct precursor in the most common synthetic routes, its structural motif is present in key intermediates. The 4-methoxyphenoxy group is a common pharmacophore in various drug candidates.
Conclusion
1-(2-Bromoethoxy)-4-methoxybenzene is a versatile and important chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical compounds. The Williamson ether synthesis provides a reliable and scalable method for its preparation. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 579814, 1-(2-Bromoethoxy)-4-methoxybenzene. Retrieved from [Link].
